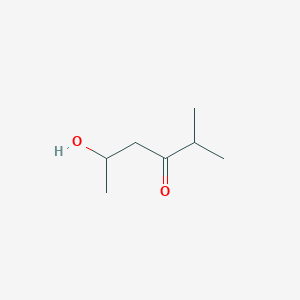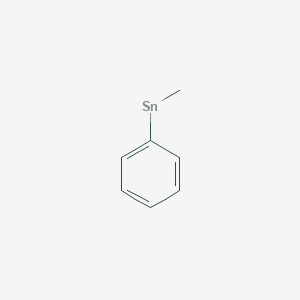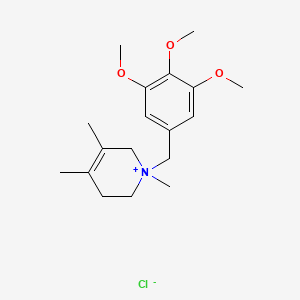
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with trimethoxyphenyl and trimethyl groups, making it an interesting subject for research in organic chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the pyridinium ring. The process may include steps such as condensation, cyclization, and methylation to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification techniques like recrystallization and chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions may yield tetrahydropyridine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring or the pyridinium nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions are tailored to the specific transformation desired, with careful control over temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce tetrahydropyridine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the pyridinium nitrogen.
科学的研究の応用
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridine
- 3,4,5-Trimethoxybenzylpyridinium chloride
- 1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium bromide
Uniqueness
1,2,5,6-Tetrahydro-1-(3,4,5-trimethoxyphenyl)-1,4,5-trimethylpyridinium chloride is unique due to its specific substitution pattern and the presence of both trimethoxyphenyl and trimethyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
57330-92-4 |
|---|---|
分子式 |
C18H28ClNO3 |
分子量 |
341.9 g/mol |
IUPAC名 |
1,4,5-trimethyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,6-dihydro-2H-pyridin-1-ium;chloride |
InChI |
InChI=1S/C18H28NO3.ClH/c1-13-7-8-19(3,11-14(13)2)12-15-9-16(20-4)18(22-6)17(10-15)21-5;/h9-10H,7-8,11-12H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
BETAQCRRCJRXRB-UHFFFAOYSA-M |
正規SMILES |
CC1=C(C[N+](CC1)(C)CC2=CC(=C(C(=C2)OC)OC)OC)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


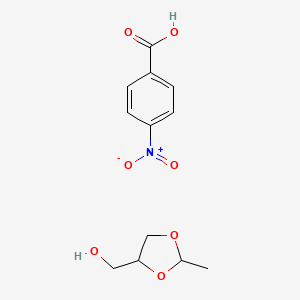
![1-[3-(2,4-Dichlorophenyl)heptyl]-1H-imidazole](/img/structure/B14610851.png)
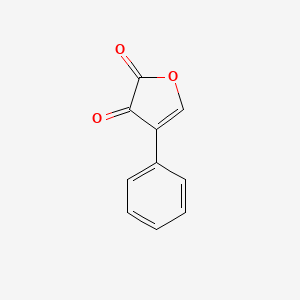
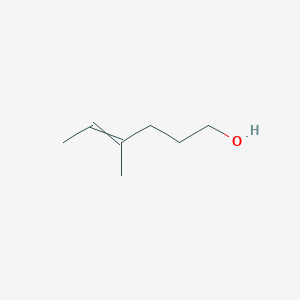
![3-(Pyridin-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14610869.png)
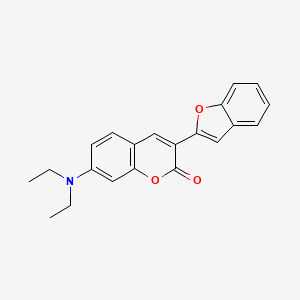
![3,4,5-Trimethyl-2,3,5,6,7,8-hexahydronaphtho[2,3-b]furan-9-ol](/img/structure/B14610875.png)
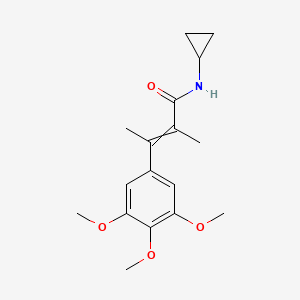

![Phenol, 2-[(2-hydroxy-5-nitrophenyl)methyl]-6-methyl-4-nitro-](/img/structure/B14610894.png)
![3-Cyano-1-[(4-nitrophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14610895.png)
